molecular formula C31H26N2O4 B5251109 3-methoxy-N-[3-[(3-methoxynaphthalene-2-carbonyl)amino]-4-methylphenyl]naphthalene-2-carboxamide

3-methoxy-N-[3-[(3-methoxynaphthalene-2-carbonyl)amino]-4-methylphenyl]naphthalene-2-carboxamide

Cat. No.: B5251109
M. Wt: 490.5 g/mol
InChI Key: BHIDGKGLMBEJNU-UHFFFAOYSA-N
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Description

3-methoxy-N-[3-[(3-methoxynaphthalene-2-carbonyl)amino]-4-methylphenyl]naphthalene-2-carboxamide is a complex organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-[3-[(3-methoxynaphthalene-2-carbonyl)amino]-4-methylphenyl]naphthalene-2-carboxamide typically involves multiple steps. The process begins with the preparation of the naphthalene derivatives, followed by the introduction of the methoxy groups. The final step involves the formation of the amide bond between the naphthalene and phenyl groups. Common reagents used in these reactions include methoxybenzene, naphthalene-2-carboxylic acid, and various coupling agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-[3-[(3-methoxynaphthalene-2-carbonyl)amino]-4-methylphenyl]naphthalene-2-carboxamide undergoes various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of alcohols or amines.

    Substitution: This reaction involves the replacement of one functional group with another, such as the substitution of a methoxy group with a hydroxyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction may produce naphthols.

Scientific Research Applications

3-methoxy-N-[3-[(3-methoxynaphthalene-2-carbonyl)amino]-4-methylphenyl]naphthalene-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-methoxy-N-[3-[(3-methoxynaphthalene-2-carbonyl)amino]-4-methylphenyl]naphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-methoxy-N-methylaniline: This compound shares the methoxy and amine functional groups but has a simpler structure.

    3-methoxynaphthalen-2-amine: Similar in structure but lacks the carboxamide group.

    N-methyl-m-anisidine: Another related compound with a methoxy group and an amine group.

Uniqueness

3-methoxy-N-[3-[(3-methoxynaphthalene-2-carbonyl)amino]-4-methylphenyl]naphthalene-2-carboxamide is unique due to its complex structure, which allows for diverse chemical reactivity and potential applications. Its combination of methoxy, amine, and carboxamide groups provides a versatile platform for further chemical modifications and functionalization.

Properties

IUPAC Name

3-methoxy-N-[3-[(3-methoxynaphthalene-2-carbonyl)amino]-4-methylphenyl]naphthalene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H26N2O4/c1-19-12-13-24(32-30(34)25-14-20-8-4-6-10-22(20)16-28(25)36-2)18-27(19)33-31(35)26-15-21-9-5-7-11-23(21)17-29(26)37-3/h4-18H,1-3H3,(H,32,34)(H,33,35)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHIDGKGLMBEJNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2OC)NC(=O)C4=CC5=CC=CC=C5C=C4OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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